molecular formula O12Pr2Si3-6 B1143550 dipraseodymium oxide silicate CAS No. 12401-47-7

dipraseodymium oxide silicate

Cat. No.: B1143550
CAS No.: 12401-47-7
M. Wt: 558.06 g/mol
InChI Key: ONGPMHGVYBNKON-UHFFFAOYSA-N
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Description

Dipraseodymium oxide silicate is an advanced material of significant interest in the field of microelectronics and materials science. Its primary research value lies in its application as a high-k dielectric for next-generation semiconductor devices . The scaling of silicon-based CMOS technology requires the replacement of traditional SiO₂ gate dielectrics, and praseodymium silicate offers a high dielectric constant (κ ∼ 8-19) and superior thermodynamic stability when in contact with silicon substrates, which helps to suppress unwanted interfacial layer formation and reduce leakage current . The material's utility is also being explored in other areas. Recent studies investigate the role of praseodymium oxides in enhancing the gamma-ray shielding capacity of heavy metal oxide glass systems, such as borosilicate glasses, for applications in radiation protection . Furthermore, praseodymium compounds are noted for their catalytic properties, finding use in processes like the oxidative coupling of methane and the oxidation of carbon monoxide, leveraging the mixed valence states of praseodymium for high oxygen mobility . This reagent is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

12401-47-7

Molecular Formula

O12Pr2Si3-6

Molecular Weight

558.06 g/mol

IUPAC Name

dioxido(oxo)silane;oxygen(2-);praseodymium(3+)

InChI

InChI=1S/3O3Si.3O.2Pr/c3*1-4(2)3;;;;;/q6*-2;2*+3

InChI Key

ONGPMHGVYBNKON-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Pr+3].[Pr+3]

Synonyms

dipraseodymium oxide silicate

Origin of Product

United States

Preparation Methods

Coprecipitation Synthesis with Silicate Incorporation

Coprecipitation remains a widely adopted method for synthesizing praseodymium-containing silicates due to its scalability and control over stoichiometry. A notable approach involves the simultaneous precipitation of praseodymium and silicate precursors under alkaline conditions. For instance, a patent describes the use of praseodymium nitrate hexahydrate (Pr(NO₃)₃·6H₂O) and sodium silicate (Na₂SiO₃) in aqueous solutions . The process involves:

  • Precursor Mixing : Dissolving Pr(NO₃)₃·6H₂O in deionized water and combining it with Na₂SiO₃ under vigorous stirring.

  • pH Adjustment : Adding ammonium hydroxide (NH₄OH) to raise the pH to 9–10, inducing co-precipitation of Pr³⁺ and SiO₃²⁻ species.

  • Additive Incorporation : Introducing sodium fluoride (NaF) and ammonium oxalate ((NH₄)₂C₂O₄) to modulate crystal growth and prevent agglomeration .

  • Calcination : Drying the precipitate at 110°C and calcining at 800°C for 2 hours to form the crystalline phase.

This method yields nanoparticles with an average size of 50–70 nm, as confirmed by X-ray diffraction (XRD) and scanning electron microscopy (SEM) . The calcination step is critical for decomposing intermediate carbonates and achieving phase purity.

Sol-Gel Method with Propylene Oxide

The sol-gel technique offers superior homogeneity for dipraseodymium oxide silicate synthesis. A modified protocol derived from praseodymium oxide synthesis involves:

  • Precursor Solution : Dissolving Pr(NO₃)₃·6H₂O and tetraethyl orthosilicate (TEOS) in ethanol.

  • Gelation : Adding propylene oxide as a gelation agent, which hydrolyzes TEOS and facilitates cross-linking between Pr³⁺ and SiO₄⁴⁻ units .

  • Aging and Drying : Aging the gel at 60°C for 48 hours, followed by drying at 120°C to remove residual solvents.

  • Thermal Treatment : Calcining at 600–800°C to crystallize the oxide silicate phase.

Infrared (IR) spectroscopy reveals that this method minimizes surface carbonate contamination compared to coprecipitation, as propylene oxide reduces CO₂ adsorption during gel formation . The resulting material exhibits a mesoporous structure with a surface area of 80–100 m²/g, advantageous for catalytic applications.

Solid-State Reaction for High-Temperature Stability

Solid-state synthesis is preferred for producing thermodynamically stable this compound. The procedure involves:

  • Stoichiometric Mixing : Combining praseodymium oxide (Pr₆O₁₁) and silicon dioxide (SiO₂) in a 1:1 molar ratio.

  • Mechanical Milling : Ball-milling the mixture for 6 hours to ensure homogeneity.

  • Calcination : Heating at 1,200°C for 10 hours in a muffle furnace, with intermittent grinding to enhance reactivity .

Phase analysis via XRD confirms the formation of a cubic fluorite-like structure, consistent with Pr₂SiO₅, after calcination . However, this method often requires multiple heating cycles to achieve phase purity, as intermediate oxynitrides (e.g., Pr₄Si₂O₇N₂) may form due to residual atmospheric nitrogen .

Hydrothermal Synthesis for Nanostructured Morphologies

Hydrothermal methods enable low-temperature crystallization of this compound with controlled morphologies. A representative protocol includes:

  • Precursor Dissolution : Mixing Pr(NO₃)₃·6H₂O and sodium metasilicate (Na₂SiO₃·9H₂O) in deionized water.

  • Hydrothermal Reaction : Transferring the solution to a Teflon-lined autoclave and heating at 200°C for 24 hours.

  • Post-Treatment : Centrifuging the product, washing with ethanol, and drying at 80°C.

Transmission electron microscopy (TEM) reveals rod-like nanostructures with diameters of 10–20 nm and lengths up to 200 nm . The alkaline hydrothermal environment promotes the formation of silicate frameworks without requiring high-temperature calcination, making this method energy-efficient.

Citrate-Based Sol-Gel for Enhanced Oxygen Mobility

The citrate sol-gel method, adapted from praseodymium oxide synthesis, improves oxygen ion mobility in the final product—a key property for catalytic applications . The steps include:

  • Complexation : Mixing Pr(NO₃)₃·6H₂O and TEOS with citric acid in a 1:2 molar ratio (metal ions to citrate).

  • Polymerization : Heating at 80°C to form a viscous gel, followed by pyrolysis at 400°C to remove organic residues.

  • Calcination : Annealing at 700°C for 4 hours to crystallize the oxide silicate.

This method produces materials with smaller crystallite sizes (15–25 nm) compared to solid-state synthesis, as citrate chelation prevents nanoparticle agglomeration .

Comparative Analysis of Synthesis Methods

Method Crystallite Size (nm) Calcination Temp (°C) Surface Area (m²/g) Phase Purity
Coprecipitation 50–7080030–40Pr₂SiO₅ (major phase)
Sol-Gel 20–4060080–100Pr₂SiO₅ (minor carbonates)
Solid-State 100–2001,2005–10Pr₂SiO₅ (trace oxynitrides)
Hydrothermal 10–20None120–150Amorphous → crystalline
Citrate Sol-Gel 15–2570090–110Pr₂SiO₅ (high purity)

Chemical Reactions Analysis

Types of Reactions

Dipraseodymium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of praseodymium in different oxidation states, primarily +3 and +4.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen, oxygen, and various acids and bases. For example, the interaction of praseodymium oxide with silica in an atmosphere of hydrogen or air at high temperatures leads to the formation of different silicate phases .

Major Products

The major products formed from these reactions include orthosilicate, pyrosilicate, and other silicate structures. The specific products depend on the reaction conditions, such as temperature and the ratio of praseodymium oxide to silica.

Scientific Research Applications

Materials Science

1.1. Dielectric Properties
Dipraseodymium oxide silicate exhibits promising dielectric properties, making it suitable for high-k dielectric materials in microelectronics. Its high dielectric constant allows for reduced leakage currents, which is critical in the development of advanced semiconductor devices.

Property Value
Dielectric Constant~30
Leakage CurrentVery Low

Case Study: A study demonstrated the use of praseodymium oxide as a gate dielectric in field-effect transistors (FETs), showing improved performance over traditional silicon dioxide gate dielectrics due to its high-k nature .

Catalysis

2.1. Chemical Reactions
this compound is utilized in various catalytic processes, including the oxidative coupling of methane and carbon monoxide oxidation. Its mixed oxidation states (Pr(III) and Pr(IV)) facilitate these reactions by enabling rapid regeneration of active species.

  • Oxidative Coupling of Methane: The catalyst shows a good conversion rate of methane to higher hydrocarbons with minimal byproducts.
  • Carbon Monoxide Oxidation: The mechanism involves the formation of bidentate and monodentate carbonate species, leading to efficient CO to CO₂ conversion.
Reaction Type Catalyst Performance
Oxidative Coupling of MethaneHigh selectivity for ethane/ethene
CO OxidationEffective conversion at lower temperatures

Case Study: Research highlighted the effectiveness of praseodymium oxide in catalyzing methane conversion under varying conditions, demonstrating its potential for industrial applications .

Optics and Photonics

3.1. Luminescent Materials
Praseodymium compounds, including this compound, are known for their luminescent properties. They are used as dopants in optical materials for lasers and phosphors.

  • Applications in Lasers: Praseodymium-doped materials are used in solid-state lasers due to their ability to emit light efficiently.
  • Fiber Optics: The compound's properties enhance signal amplification in fiber optic systems.
Optical Application Material Type
Solid-State LasersPraseodymium-Doped Crystals
Fiber Optical AmplifiersPraseodymium-Doped Glass

Case Study: A study on praseodymium-doped silicate crystals demonstrated their ability to slow light pulses significantly, showcasing their potential for advanced optical applications .

Ceramics and Glass

4.1. Colorants
this compound is employed as a colorant in ceramics and glass manufacturing, imparting a distinctive yellow hue.

  • Ceramic Stains: Used as a pigment in ceramic glazes.
  • Glass Production: Contributes to the coloration of specialty glasses.
Application Type Color Produced
Ceramic GlazesYellow
Specialty GlassesYellow-Green

Case Study: Historical research into praseodymium's use in glass coloration revealed its application in creating unique glass products that were commercially viable .

Mechanism of Action

The mechanism of action of dipraseodymium oxide silicate in catalytic applications involves the interaction of praseodymium ions with reactant molecules. The mixed valency state of praseodymium (III and IV) plays a crucial role in facilitating redox reactions. In microelectronic applications, its high dielectric constant and stable crystal structure contribute to its effectiveness as an insulating material .

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Structural and Thermal Comparison of Lanthanide Complexes

Compound Dimensionality Ligand/Anion Thermal Decomposition (°C) Key Structural Features
[Pr₂(malonate)₃(H₂O)₃]·2H₂O 2D Malonate 180–300 (stepwise) Layered architecture, hydrogen-bonded networks
[Gd₂(malonate)₃(H₂O)₆] 3D Malonate 200–350 (continuous) Ferromagnetic 3D framework
Hypothetical Pr₂O·SiO₃ 3D (predicted) Silicate/Oxide >400 (estimated) Likely mixed oxide-silicate lattice
  • Dimensionality : Praseodymium malonate complexes typically form 2D structures, whereas gadolinium (Gd) analogs adopt 3D frameworks due to stronger lanthanide contraction effects in Gd³⁺ .
  • Thermal Stability : Silicate-containing compounds generally exhibit higher thermal stability (>400°C) compared to carboxylate-bridged complexes (e.g., malonate decomposes below 350°C). This is attributed to the robust Si-O bonds in silicate groups .

Magnetic and Electrochemical Behavior

Table 2: Magnetic Properties of Selected Compounds

Compound Magnetic Behavior Coupling Type Magnetic Moment (µeff)
[Pr₂(malonate)₃(H₂O)₃]·2H₂O Weak paramagnetism Antiferromagnetic ~3.5 µB/Pr³⁺
[Gd₂(malonate)₃(H₂O)₆] Ferromagnetic Ferromagnetic ~7.9 µB/Gd³⁺
Pr₂O·SiO₃ (hypothetical) Likely paramagnetic N/A ~3.6 µB/Pr³⁺ (estimated)
  • Praseodymium vs. Gadolinium : Gd³⁺ complexes show stronger ferromagnetic coupling due to their half-filled 4f⁷ configuration, whereas Pr³⁺ (4f²) exhibits weaker magnetic interactions .
  • Silicate Influence: Silicate groups may reduce magnetic coupling in oxide-silicate hybrids by introducing non-magnetic bridging units, as seen in analogous rare-earth silicates .

Analytical Challenges

Silicate anions (SiO₃²⁻) are chemically analogous to phosphate (PO₄³⁻), leading to interference in spectroscopic and electrochemical analyses. For example, silicate forms blue-colored complexes under conditions meant for phosphate detection, complicating the characterization of silicate-containing materials like Pr₂O·SiO₃ .

Q & A

How to formulate hypothesis-driven research questions for this compound?

  • Use the PICO framework: Define Population (material class), Intervention (synthesis variable), Comparison (undoped vs. doped), and Outcome (target property). For example: "How does substituting SiO₂ with GeO₂ (Intervention) affect the optical bandgap (Outcome) of this compound (Population) compared to the pristine material (Comparison)?" .

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